(R)-1-(3-Fluoro-4-nitrophenyl)ethanol
Overview
Description
Compounds like “®-1-(3-Fluoro-4-nitrophenyl)ethanol” belong to a class of organic compounds known as nitrophenols, which are phenols carrying a nitro group . The “®” denotes the configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of a compound like “®-1-(3-Fluoro-4-nitrophenyl)ethanol” would consist of a phenyl ring (a six-membered aromatic ring) with a nitro group (-NO2) and a fluoro group (-F) attached, along with an ethanol group (-CH2CH2OH) .Chemical Reactions Analysis
Nitrophenols, like “®-1-(3-Fluoro-4-nitrophenyl)ethanol”, can undergo various chemical reactions, including reduction, substitution, and coupling reactions . The specific reactions and their mechanisms would depend on the exact structure of the compound and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-1-(3-Fluoro-4-nitrophenyl)ethanol” would depend on its exact structure. These properties could include melting point, boiling point, density, solubility, and reactivity .Scientific Research Applications
Enantioselective Synthesis and Biocatalysis
- Enantioselective synthesis techniques for similar fluoro-nitrophenyl ethanol compounds involve biocatalysis, demonstrating their importance in producing optically active intermediates for pharmaceutical applications. For example, the asymmetric reduction of prochiral ketones to produce enantiomerically pure alcohols is crucial in synthesizing antagonists for the CCR5 chemokine receptor, potentially offering protection against HIV infection. Additionally, these compounds play roles in antimalarial drugs and γ-secretase modulators for Alzheimer's treatment, highlighting the broad applicability of these synthesis methods in drug development (ChemChemTech, 2022)ethanol/f6aa270254ac54ac89777ee9b04b2ad8/?utm_source=chatgpt).
Catalysis and Hydrogenation
- The use of gold-supported alumina nanowires as catalysts in the hydrogenation of nitrophenyl compounds demonstrates the potential for efficient synthesis of aminophenols, which are valuable intermediates in pharmaceutical manufacturing. This process showcases the importance of selecting suitable catalysts and solvents to achieve high selectivity and yield, with ethanol being highlighted as an effective solvent for these reactions (Materials, 2020).
Photophysical Studies
- Research on the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including those similar to "(R)-1-(3-Fluoro-4-nitrophenyl)ethanol," reveals intricate details about the formation of nitroso derivatives through dual proton transfer. These studies are crucial for understanding the photostability and reactivity of nitrophenyl alcohols, which can inform the design of light-sensitive pharmaceuticals and materials (Photochemical & Photobiological Sciences, 2005).
Chiral Recognition and Resolution
- The influence of fluorine substitution on chiral recognition, as investigated through the interactions between various fluorophenyl ethanol derivatives and other chiral molecules, underscores the significance of molecular interactions in enantioselective synthesis and separation processes. Such studies aid in the development of more efficient methods for producing enantiopure compounds, critical for pharmaceutical applications (Physical Chemistry Chemical Physics, 2013).
Safety And Hazards
Future Directions
The future directions for research on a compound like “®-1-(3-Fluoro-4-nitrophenyl)ethanol” would depend on its potential applications. For example, if it has pharmaceutical applications, future research might focus on improving its synthesis, studying its mechanism of action, or testing its efficacy and safety .
properties
IUPAC Name |
(1R)-1-(3-fluoro-4-nitrophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJICPBIVRCRDH-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)[N+](=O)[O-])F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Fluoro-4-nitrophenyl)ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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